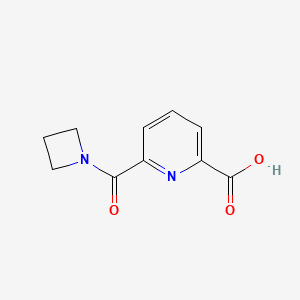

6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(azetidine-1-carbonyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(12-5-2-6-12)7-3-1-4-8(11-7)10(14)15/h1,3-4H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHKISHVULSCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Deployment of 6-Substituted Picolinic Acid Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

Abstract

The picolinic acid scaffold, a pyridine ring bearing a carboxylic acid at the 2-position, represents a "privileged" structural motif in medicinal chemistry.[1] Its inherent properties, including its role as a bidentate chelating agent and its capacity for diverse chemical modifications, have established it as a versatile building block in the design of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of 6-substituted picolinic acid derivatives, delving into the strategic rationale behind their synthesis and application. We will explore key synthetic methodologies, dissect structure-activity relationships (SAR) across various therapeutic targets, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Picolinic Acid Core - A Privileged Scaffold

Pyridine-containing compounds are integral to a significant number of FDA-approved drugs.[2] The picolinic acid moiety, in particular, offers a unique combination of features that make it highly attractive for drug design. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the adjacent carboxylic acid group provides an additional point for interaction, often through salt bridges or coordination with metal ions in enzyme active sites.[3]

Substitution at the 6-position of the picolinic acid ring is a particularly powerful strategy for modulating the pharmacological properties of the resulting derivatives. This position is sterically proximal to the key binding functionalities at the 1- and 2-positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles. By strategically introducing a diverse array of substituents at this position, medicinal chemists can optimize interactions with the target protein, block metabolic liabilities, and improve drug-like properties.

Strategic Synthesis of 6-Substituted Picolinic Acid Derivatives

The synthesis of 6-substituted picolinic acid derivatives often begins with a pre-functionalized pyridine ring. A common and versatile starting material is 6-chloropicolinic acid or its corresponding esters. The chloro group serves as an excellent handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Diversification

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis of 6-aryl, 6-heteroaryl, and 6-alkyl picolinic acid derivatives.[4] The Suzuki-Miyaura coupling, in particular, is widely employed due to its broad functional group tolerance and readily available boronic acid or ester coupling partners.[5]

Caption: General workflow for the synthesis of 6-aryl picolinic acids via Suzuki-Miyaura cross-coupling.

Introduction of Amino and Alkoxy Groups

The introduction of amino and alkoxy groups at the 6-position can significantly impact the electronic properties and hydrogen bonding potential of the molecule. 6-Aminopicolinic acid derivatives can be synthesized from 6-halopicolinates via nucleophilic aromatic substitution or through palladium-catalyzed Buchwald-Hartwig amination. 6-Alkoxypicolinic acids are typically prepared by the reaction of a 6-halopicolinate with the desired alcohol in the presence of a base.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 6-Aryl Picolinate Ester

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 6-chloropicolinate with a generic arylboronic acid.

Materials:

-

Methyl 6-chloropicolinate

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Nitrogen or Argon source

Procedure:

-

To a round-bottom flask, add methyl 6-chloropicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-aryl-picolinate.

Therapeutic Applications and Structure-Activity Relationships (SAR)

6-Substituted picolinic acid derivatives have shown promise in a wide range of therapeutic areas, primarily due to their ability to act as potent and selective enzyme inhibitors.

Enzyme Inhibition: A Major Avenue for Therapeutic Intervention

The picolinic acid scaffold is an effective zinc-binding group, making it a valuable starting point for the design of inhibitors for zinc-containing enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[6] Furthermore, the versatility of the scaffold allows for its adaptation to target other enzyme classes, including kinases and proteases.

Caption: A typical workflow for the structure-activity relationship (SAR) analysis of 6-substituted picolinic acid derivatives.

Table 1: Structure-Activity Relationships of 6-Substituted Picolinic Acid Derivatives

| Target Class | 6-Substituent | General SAR Observations | Reference(s) |

| Metallo-β-lactamases (e.g., NDM-1) | Amide-linked hydrophobic groups | The introduction of hydrophobic substituents at the 6-position via an amide linkage can enhance binding to a hydrophobic channel in the enzyme's active site, leading to increased potency.[6] | [6] |

| Auxin-signaling F-box protein 5 (AFB5) | 5-Aryl-substituted-1-pyrazolyl | The presence of a substituted pyrazolyl group at the 6-position can lead to potent herbicidal activity. The nature and position of substituents on the aryl ring of the pyrazole are critical for optimizing potency.[7] | [7] |

| Kinases (e.g., PLK1) | 2-Arylaminopyridinyl | Hybrid structures incorporating a 2-arylaminopyridinyl moiety at the 6-position of a related heterocyclic core have shown promise as potent and selective kinase inhibitors.[8] | [8] |

| Matrix Metalloproteinases (MMPs) | Biphenyl sulfonamide carboxylic acids | While not a direct 6-substitution on a picolinic acid, related structures with bulky, hydrophobic groups designed to interact with the S1' pocket of MMPs have demonstrated high potency and selectivity. This principle can be applied to the design of 6-substituted picolinic acid-based MMP inhibitors.[9] | [9] |

Case Study: 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids as Herbicides

A recent study detailed the design and synthesis of a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potent herbicides.[7] The researchers found that the introduction of the pyrazolyl moiety at the 6-position was key to their activity. SAR studies revealed that electron-withdrawing groups on the aryl ring of the pyrazole generally led to increased potency. Molecular docking studies suggested that these compounds bind to the auxin-signaling F-box protein 5 (AFB5) more effectively than the commercial herbicide picloram.[7]

Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a general framework for a fluorescence-based assay to determine the IC₅₀ of a 6-substituted picolinic acid derivative against a target enzyme.[1][10][11]

Materials:

-

Purified target enzyme

-

Fluorogenic substrate

-

Assay buffer (optimized for the specific enzyme)

-

6-Substituted picolinic acid derivative (test compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

-

Add a fixed amount of the enzyme to each well of the microplate, followed by the diluted test compound or vehicle control (DMSO in assay buffer).

-

Incubate the enzyme and inhibitor mixture for a predetermined time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Caption: A simplified diagram showing the potential mechanism of action of a 6-substituted picolinic acid derivative as a kinase inhibitor.

Challenges and Future Directions

Despite the significant potential of 6-substituted picolinic acid derivatives, their development is not without challenges. Key hurdles include achieving isoform selectivity for enzyme targets, optimizing pharmacokinetic properties to ensure good oral bioavailability and metabolic stability, and managing potential off-target toxicities.[12][13][14]

Future research in this area will likely focus on:

-

Novel Synthetic Methodologies: The development of new and more efficient methods for the functionalization of the picolinic acid scaffold will enable the exploration of a wider chemical space.[15][16][17]

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of target proteins will facilitate the rational design of more potent and selective inhibitors.

-

Fragment-Based Drug Discovery: This approach can be used to identify small molecular fragments that bind to the target protein, which can then be elaborated into more potent lead compounds based on the picolinic acid scaffold.

-

Exploration of New Therapeutic Areas: The versatility of the picolinic acid core suggests that its derivatives may find applications in a broader range of diseases beyond enzyme inhibition, including as modulators of protein-protein interactions and as agents targeting epigenetic mechanisms.

Conclusion

6-Substituted picolinic acid derivatives represent a rich and versatile class of compounds with significant potential in medicinal chemistry. The strategic introduction of substituents at the 6-position allows for the fine-tuning of their biological activity and drug-like properties. Through the continued application of modern synthetic methods, detailed SAR studies, and innovative drug design strategies, this privileged scaffold is poised to deliver the next generation of novel therapeutics for a wide range of human diseases.

References

- BenchChem. (2025).

- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.

-

Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

- BenchChem. (2025).

-

Steinweg, M., & McMahon, S. (2012). Microplate Enzyme Assay Using Fluorescence. [Link]

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

-

Di Marzo, V., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

-

Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

-

Di Marzo, V., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]

-

Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Sciences. [Link]

-

Buchwald, S. L., & Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Combinatorial Chemistry Review. (2020). Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]

-

Selva, M. (2024). Pharmaceutical Limitations for Drugs: Challenges in Development and Distribution. Annals of Clinical and Translational Virology. [Link]

-

Aqu-019, an allosteric MMP-13 inhibitor, for the treatment of Osteoarthritis. (2019). Journal of Medicinal Chemistry. [Link]

-

Baker, S. R., et al. (1982). 6 alpha-hydroxypenicillanic acid-S(S)-oxide and analogues: synthesis and antimicrobial activity. Journal of Medicinal Chemistry. [Link]

-

Fast, W., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2014). Improving and Accelerating Therapeutic Development for Nervous System Disorders. [Link]

-

Li, J., et al. (2005). Synthesis and SAR of highly selective MMP-13 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, A., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Medicinal Chemistry. [Link]

-

UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

NSAID co-crystal development: challenges and progress. (2021). Pharmaceutics. [Link]

-

Baran, P. S., et al. (2016). A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. Journal of the American Chemical Society. [Link]

-

Lee, H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. [Link]

-

ZeClinics. (2024). Dealing With The Challenges Of Drug Discovery. [Link]

-

MDPI. (n.d.). Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends, and Future Directions as Therapeutic Drugs. [Link]

-

Yang, T.-H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. [Link]

-

CAS. (2023). Dealing with the challenges of drug discovery. [Link]

-

Clegg, W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]

-

Li, W., et al. (2007). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Fu, G. C., & MacMillan, D. W. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles. Journal of the American Chemical Society. [Link]

-

Baran, P. S., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition. [Link]

-

MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry. [Link]

-

Fu, G. C. (2009). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles. Journal of the American Chemical Society. [Link]

-

Al-Rawashdeh, N. A. F. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Molecular Sciences. [Link]

- Google Patents. (2009).

-

da Silva, G. V. J., et al. (2018). A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and SAR of highly selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dealing With The Challenges Of Drug Discovery | ZeClinics CRO [zeclinics.com]

- 14. Dealing with the challenges of drug discovery | CAS [cas.org]

- 15. researchgate.net [researchgate.net]

- 16. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid CAS number search

[1][2][3][4][5]

Identity & Physicochemical Profile[1][2][3][4][6][7][8][9][10]

This compound represents a desymmetrized derivative of dipicolinic acid, featuring one free carboxylic acid and one amide linkage to an azetidine ring.[3] It serves as a constrained building block in medicinal chemistry, particularly for metalloenzyme inhibitors (e.g., HIF-PH, histone demethylases) where the pyridine nitrogen and carboxylate oxygen form a bidentate chelate, while the azetidine amide provides a vector for hydrophobic interactions.[1][3]

Nomenclature & Identifiers[1][2][3][4][6][9][11]

-

IUPAC Name: 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid[1][2][3][4]

-

Alternative Names:

-

CAS Registry Number: Not Widely Listed / Rare. [3]

-

Molecular Formula: C

H -

Molecular Weight: 206.20 g/mol [3]

Structural Data

| Property | Value |

| SMILES | O=C(O)c1cccc(n1)C(=O)N2CCC2 |

| H-Bond Donors | 1 (Carboxylic Acid -OH) |

| H-Bond Acceptors | 3 (Pyridine N, Amide O, Acid O) |

| Topological Polar Surface Area (TPSA) | ~67 Ų |

| LogP (Predicted) | ~0.2 – 0.5 (Low lipophilicity due to polarity) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.5 (Pyridine N - protonated) |

Synthetic Pathways[1][2][3][12]

The synthesis of 6-(azetidine-1-carbonyl)pyridine-2-carboxylic acid relies on the desymmetrization of pyridine-2,6-dicarboxylic acid (dipicolinic acid).[1][2][3] The most efficient route utilizes the cyclic anhydride to ensure mono-functionalization.[1][2][3]

Route A: Anhydride Opening (Preferred)

This method avoids the formation of diamides by exploiting the reactivity of dipicolinic anhydride.[3]

-

Anhydride Formation: Dipicolinic acid is treated with acetic anhydride or thionyl chloride to yield pyridine-2,6-dicarboxylic anhydride.[1][2][3]

-

Nucleophilic Opening: The anhydride is reacted with azetidine (1.0 equivalent) in a non-nucleophilic solvent (DCM or THF) at low temperature (0°C).[1][3]

-

Regioselectivity: The nucleophilic attack opens the ring to yield the mono-acid mono-amide directly.[1][2][3]

Route B: Mono-Ester Hydrolysis[1][2][3]

-

Diesterification: Convert dipicolinic acid to dimethyl pyridine-2,6-dicarboxylate.

-

Mono-Hydrolysis: Controlled hydrolysis (1 eq. LiOH) yields 6-(methoxycarbonyl)picolinic acid.[1][2][3]

-

Amide Coupling: Standard coupling (HATU/EDCI) with azetidine.[3]

-

Final Hydrolysis: Saponification of the remaining methyl ester.

Synthesis Workflow Diagram

Figure 1: Preferred synthetic route via anhydride desymmetrization.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in fragment-based drug discovery (FBDD), particularly for targets requiring metal chelation.[1][2][3]

Metalloenzyme Inhibition (HIF-PH, JmjC)

The pyridine-2-carboxylic acid motif is a classic bidentate chelator for Fe(II) in the active sites of:

-

HIF Prolyl Hydroxylases (HIF-PH): The carboxylate and pyridine nitrogen coordinate the active site iron, mimicking the 2-oxoglutarate co-substrate.[1][2][3] The azetidine amide extends into the hydrophobic pocket, potentially interacting with residues like Tyr or Trp.[3]

-

JmjC Histone Demethylases: Similar mechanism, where the constrained azetidine ring offers a distinct vector compared to flexible alkyl amides.[3]

Conformational Restriction

Unlike diethyl or propyl amides, the azetidine ring imposes significant conformational constraint.[3]

-

Entropy: Reduces the entropic penalty upon binding.[3]

-

Planarity: The amide bond is strictly planar; the azetidine ring puckering can be exploited to fine-tune steric fit.[1][2][3]

Chelation Mode Diagram

Figure 2: Bidentate chelation mode of the pyridine-2-carboxylic acid core to an active site metal.[1][2][3]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

H NMR Spectroscopy (DMSO-d )

-

Pyridine Protons: Three distinct signals (triplet/doublet pattern) in the aromatic region (

7.8 – 8.2 ppm).[1][3] -

Azetidine Protons:

-

Carboxylic Acid: Broad singlet, highly chemical shift dependent (typically

11.0 – 13.0 ppm), often invisible if exchanged.[3]

LC-MS (ESI)

References

-

Parchem Fine & Specialty Chemicals. Product Listing: 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid.[1][2][3][4] (Accessed 2026).[3] Link

-

PubChem. Compound Summary: 6-(Azetidin-2-yl)pyridine-2-carboxylic acid (Isomer Reference).[1][2][3] National Library of Medicine.[3] Link[1][2][3]

-

Claridge, T. D. W., et al. "HIF-prolyl hydroxylase inhibitors: the journey from 2-oxoglutarate to structural analogues."[1][2][3] Chemical Society Reviews, 2016.[3] (Contextual grounding for pyridine-2-carboxylate scaffolds).

-

Guidechem. Chemical Database Search Results. (Accessed 2026).[3] Link

Methodological & Application

Synthesis protocol for 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid

Application Note: Selective Synthesis of 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid

Executive Summary & Strategic Analysis

The synthesis of 6-(azetidine-1-carbonyl)pyridine-2-carboxylic acid presents a classic desymmetrization challenge.[1] The starting material, pyridine-2,6-dicarboxylic acid (dipicolinic acid), possesses

The Strategic Pivot: Anhydride vs. Acid Chloride Many protocols attempt to use dipicolinic acid chloride with a limiting equivalent of amine.[1] This approach is statistically flawed, invariably yielding a mixture of unreacted starting material (33%), mono-amide (Target, ~50%), and bis-amide (Side Product, ~17%).[1]

Recommended Route: The protocol below utilizes the Anhydride Desymmetrization Strategy . By dehydrating dipicolinic acid to pyridine-2,6-dicarboxylic anhydride, we create a reactive intermediate that undergoes a highly selective nucleophilic ring-opening.[1]

-

Mechanism: The attack of the first azetidine molecule opens the anhydride ring.[1]

-

Self-Limiting: The resulting product is a carboxylate anion (under basic conditions) or a free acid.[1] Both species are significantly less electrophilic than the anhydride, effectively preventing the addition of a second azetidine unit.[1]

Reaction Scheme & Workflow

The following diagram illustrates the synthesis pathway and the critical decision logic for purification.

Figure 1: Reaction pathway utilizing the anhydride intermediate to ensure mono-functionalization.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Dipicolinic Acid | 1.0 | SM | Dry thoroughly before use.[1] |

| Acetic Anhydride | 5.0 - 10.0 | Solvent/Rgt | Acts as dehydrating agent.[1] |

| Azetidine | 1.1 | Nucleophile | Volatile; handle in fume hood.[1] |

| Dichloromethane (DCM) | N/A | Solvent | Anhydrous grade required.[1] |

| Triethylamine (TEA) | 1.2 | Base | Scavenger (Optional, see Step 2).[1] |

Step 1: Synthesis of Pyridine-2,6-dicarboxylic Anhydride

Rationale: This step activates the di-acid for nucleophilic attack.[1]

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or

line). -

Reaction: Suspend Dipicolinic Acid (10.0 g, 60 mmol) in Acetic Anhydride (30 mL).

-

Reflux: Heat the mixture to reflux (

C oil bath). The suspension will clear as the anhydride forms and dissolves.[1] Reflux for 2–3 hours.[1] -

Monitoring: Monitor by IR (if available). Disappearance of the broad acid -OH stretch (

) and appearance of the anhydride doublet carbonyl stretch ( -

Isolation:

-

Cool the mixture to room temperature.

-

Remove excess acetic anhydride via rotary evaporation (requires vacuum < 10 mbar, bath at

C).[1] -

Crucial: Co-evaporate with Toluene (2x) to remove traces of acetic acid/anhydride.[1]

-

The product, Pyridine-2,6-dicarboxylic anhydride , is obtained as a tan/off-white solid.[1] It is moisture-sensitive; store in a desiccator or use immediately.[1]

-

Step 2: Nucleophilic Ring Opening (Desymmetrization)

Rationale: Azetidine attacks the electrophilic carbonyl.[1] The reaction is exothermic and fast.[1]

-

Solvation: Dissolve the crude anhydride (from Step 1) in anhydrous DCM (100 mL) under Nitrogen atmosphere. Cool to

C (ice bath). -

Addition: Mix Azetidine (1.1 equiv) with Triethylamine (1.2 equiv) in DCM (20 mL). Add this solution dropwise to the anhydride solution over 30 minutes.

-

Note: Triethylamine is used to ensure the product remains soluble as the triethylammonium salt during the reaction, preventing premature precipitation of the free acid which might trap impurities.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Monitoring: TLC (MeOH/DCM 1:9). The anhydride spot will disappear.[1] A new polar spot (the acid) will appear near the baseline (or higher if using acidic mobile phase).[1]

Step 3: Workup & Purification

Rationale: The product is amphoteric but primarily acidic.[1] We utilize pH switching to purify.

-

Extraction: Transfer the reaction mixture to a separatory funnel.

-

Basic Wash: Wash with saturated

(3 x 50 mL).[1] -

Acidification: Collect the combined aqueous extracts. Cool to

C. -

Precipitation: Slowly acidify with 1M HCl to pH 2–3.

-

Observation: The target compound, 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid , should precipitate as a white solid.[1]

-

-

Filtration: Filter the solid, wash with cold water (small volume), and dry under high vacuum.[1]

-

Alternative: If no precipitate forms (due to high water solubility), extract the acidified aqueous layer with Ethyl Acetate (5 x 50 mL), dry over

, and evaporate.[1]

-

Quality Control & Validation

| Parameter | Expected Result | Troubleshooting |

| Appearance | White to off-white powder | Yellow/Brown indicates oxidation or residual acetic impurities.[1] |

| 1H NMR (DMSO-d6) | Pyridine protons: ~8.2 ppm (m, 3H).[1] Azetidine: ~4.0-4.6 ppm (t, 4H), ~2.3 ppm (quint, 2H).[1] | If Azetidine peaks are split/broad, rotamers are present (common in amides).[1] |

| LC-MS | Mass of 207 indicates hydrolysis back to dipicolinic acid.[1] |

References

-

Habib, N. S., & Rees, C. W. (1960).[1] "Reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride." Journal of the Chemical Society, 3371–3374.[1] (Foundational method for acid chloride/anhydride behavior).[1][2][3][4]

-

National Institutes of Health (NIH). (2015).[1] Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Retrieved from [Link]

Sources

Application Note: Strategies for Selective Mono-amidation of Pyridine-2,6-dicarboxylic Acid

Introduction

Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is a versatile scaffold in medicinal chemistry, supramolecular chemistry, and materials science. Its C2-symmetric structure and the presence of two carboxylic acid groups allow for the synthesis of a wide range of derivatives, including amides. While the synthesis of the corresponding diamide is straightforward, achieving selective mono-amidation to produce 6-(aminocarbonyl)picolinic acid presents a significant synthetic challenge. This mono-amidated product is a valuable bifunctional molecule, possessing both a carboxylic acid and an amide group, which can be orthogonally functionalized in subsequent synthetic steps.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the selective mono-amidation of pyridine-2,6-dicarboxylic acid. We will delve into the mechanistic rationale behind achieving selectivity, provide two detailed experimental protocols, and offer troubleshooting guidance.

Scientific Principles of Selective Mono-amidation

The primary challenge in the mono-functionalization of a symmetric difunctional starting material is preventing the reaction from proceeding to the di-substituted product. The strategy for achieving selective mono-amidation of pyridine-2,6-dicarboxylic acid hinges on controlling the reaction kinetics and stoichiometry.

Statistical Control

In the absence of any significant electronic deactivation of the second carboxylic acid group after the first amidation, the product distribution will be governed by statistics. By using one equivalent of the amine, a statistical mixture of starting material, mono-amide, and di-amide is expected. To favor the mono-amide, a slight excess of the dicarboxylic acid can be used, and the reaction should be stopped at partial conversion.

Kinetic Control

Favorable kinetic conditions can be established to enhance the yield of the mono-amidated product. This is typically achieved by:

-

Slow Addition: Adding the amine solution dropwise to a solution of the activated dicarboxylic acid ensures that the amine is the limiting reagent at any given point in the reaction, minimizing the chance of a second amidation.

-

Low Temperature: Conducting the reaction at reduced temperatures (e.g., 0 °C or below) slows down the reaction rate, allowing for better control.

Electronic Effects

Once the first amide bond is formed, the electron-withdrawing nature of the amide group can have a deactivating effect on the remaining carboxylic acid (or its activated form), making it less susceptible to nucleophilic attack by a second amine molecule. While this effect contributes to selectivity, it is often not sufficient on its own to achieve high yields of the mono-amide without careful control of the reaction conditions.

Experimental Workflows and Protocols

Two primary methods for the selective mono-amidation of pyridine-2,6-dicarboxylic acid are presented here: the acyl chloride method and a milder approach using carbodiimide coupling agents.

Method 1: The Acyl Chloride Approach

This is the most common method for activating carboxylic acids for amidation. It involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by a controlled reaction with the amine.

Diagram 1: Workflow for the Acyl Chloride Method.

Detailed Protocol:

-

Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend pyridine-2,6-dicarboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

-

Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporate the residue with a high-boiling anhydrous solvent such as toluene (2-3 times).

-

Amidation: Dissolve the resulting crude pyridine-2,6-dicarbonyl dichloride in a dry, non-protic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of the desired amine (0.9-1.0 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) (1.1 eq. per equivalent of amine) in the same dry solvent.

-

Controlled Addition: Add the amine solution dropwise to the cooled acyl chloride solution over a period of 1-2 hours with vigorous stirring.

-

Rationale: Slow addition of the amine is critical to maintain a low concentration of the nucleophile, thereby favoring mono-substitution.[3]

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at 0 °C.

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. The remaining acyl chloride will be hydrolyzed back to the carboxylic acid. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product, a mixture of the starting dicarboxylic acid, the desired mono-amide, and the di-amide byproduct, can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. The mono-amide will elute after the less polar di-amide and before the highly polar dicarboxylic acid.[2]

Table 1: Comparison of Activating Agents for the Acyl Chloride Method

| Activating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) with catalytic DMF | Reflux, 2-4 h | Inexpensive, powerful activating agent. | Harsh conditions, generation of HCl and SO₂ byproducts. |

| Oxalyl Chloride ((COCl)₂) with catalytic DMF | Room temperature or 0 °C, 1-2 h | Milder conditions, volatile byproducts (CO, CO₂, HCl). | More expensive than SOCl₂, moisture sensitive. |

Method 2: Carbodiimide Coupling Approach

This method avoids the harsh conditions of the acyl chloride method and is suitable for more sensitive substrates. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used.

Diagram 2: Workflow for the Carbodiimide Coupling Method.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve pyridine-2,6-dicarboxylic acid (1.0 eq.), the amine (0.9-1.0 eq.), and HOBt (1.1 eq.) in a suitable aprotic solvent such as DCM or DMF.

-

Addition of Coupling Agent: Cool the mixture to 0 °C and add EDC (1.1 eq.) portion-wise. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 eq.).

-

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt is used to suppress side reactions and reduce racemization in chiral amines.[4]

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with the organic solvent and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography as described in Method 1.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of Mono-amide | - Incomplete activation of the dicarboxylic acid.- Premature quenching of the reaction.- Poor nucleophilicity of the amine. | - Ensure complete conversion to the acyl chloride in Method 1.- Use a more potent activating agent in Method 2 (e.g., HATU).- Increase reaction time or temperature slightly.- Use a more nucleophilic amine if possible. |

| High Yield of Di-amide | - Amine was added too quickly.- Reaction temperature was too high.- Stoichiometry of the amine was greater than 1.0 eq. | - Decrease the rate of addition of the amine.- Maintain a lower reaction temperature.- Carefully control the stoichiometry of the amine (use slightly less than 1.0 eq.). |

| Difficulty in Purification | - Products have similar polarities.- Streaking on the TLC plate. | - Use a longer column for chromatography.- Employ a shallower solvent gradient.- Consider reverse-phase chromatography if the compounds are sufficiently soluble.- Add a small amount of acetic acid to the eluent to improve peak shape for carboxylic acid-containing compounds. |

Conclusion

The selective mono-amidation of pyridine-2,6-dicarboxylic acid is a challenging but achievable transformation. Success relies on the careful control of reaction parameters, particularly stoichiometry and temperature. The acyl chloride method offers a robust and scalable approach, while carbodiimide coupling provides a milder alternative for sensitive substrates. With the protocols and troubleshooting guide provided in this application note, researchers will be well-equipped to synthesize 6-(aminocarbonyl)picolinic acid and its derivatives for a wide range of applications in drug discovery and materials science.

References

-

Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link][2][5]

-

Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure. [Link][6]

-

Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. [Link][1]

-

Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link][7]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link][8]

-

Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. [Link][9]

-

Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link][10]

-

MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link][4]

-

ResearchGate. (2014). Selective amidification reaction: how to manage the chemical condition avoiding secondary products? [Link][11]

-

PubMed. (n.d.). [Synthesis of dicarboxylic acid monoamides]. [Link][12]

-

Reddit. (2025). Amidation reactions. r/OrganicChemistry. [Link][3]

Sources

- 1. scribd.com [scribd.com]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. irl.umsl.edu [irl.umsl.edu]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. [Synthesis of dicarboxylic acid monoamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 6-(Azetidine-1-carbonyl)picolinic Acid

Abstract

This application note details the protocol for the desymmetrization of 2,6-pyridinedicarboxylic acid (dipicolinic acid) via its cyclic anhydride intermediate to couple with azetidine. Unlike standard peptide coupling reagents (HATU/EDC) which often yield statistical mixtures of mono- and di-amides, the anhydride route provides a high-fidelity pathway to the mono-amide/mono-acid product. This scaffold is a critical intermediate for "pincer" ligands in coordination chemistry and peptidomimetic drug design.

Introduction & Chemical Strategy

The Challenge

Coupling azetidine to dipicolinic acid presents two specific challenges:

-

Regiocontrol: Dipicolinic acid is C2-symmetric. Standard activation often leads to over-reaction (diamide) or incomplete conversion.

-

Nucleophile Handling: Azetidine is a strained, volatile 4-membered heterocycle (b.p. ~61°C). Its high nucleophilicity—driven by the release of ring strain—requires controlled addition to prevent polymerization or bis-addition.

The Anhydride Solution

The use of 2,6-pyridinedicarboxylic anhydride (dipicolinic anhydride) solves the regioselectivity problem. The cyclic anhydride is an "activated" species that reacts with exactly one equivalent of amine to open the ring.

-

Step 1: The amine attacks one carbonyl, opening the ring.

-

Step 2: The leaving group is the carboxylate of the product itself.[1]

-

Result: The resulting free carboxylic acid is electronically deactivated and sterically hindered, preventing a second amine attack under mild conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[2][3] The azetidine nitrogen lone pair attacks the electrophilic carbonyl of the anhydride.

Figure 1: Mechanistic pathway for the ring-opening of dipicolinic anhydride by azetidine.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[3][4][5][6] | Role |

| Dipicolinic Acid | 499-83-2 | 1.0 | Precursor |

| Acetic Anhydride | 108-24-7 | Excess | Dehydrating Agent |

| Azetidine | 503-29-7 | 1.1 | Nucleophile |

| Triethylamine (TEA) | 121-44-8 | 1.2 | Base/Scavenger |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous (Solvent A) |

| Diethyl Ether | 60-29-7 | Solvent | Precipitant (Solvent B) |

Equipment

-

Schlenk line or Nitrogen manifold (Strict moisture control required for the anhydride).

-

Rotary Evaporator.[3]

-

Ice/Water bath.

-

Magnetic stirrer with PTFE-coated stir bar.

Experimental Protocol

Phase 1: Synthesis of Dipicolinic Anhydride

Note: Dipicolinic anhydride is moisture-sensitive and hydrolyzes back to the diacid rapidly. It is best prepared fresh.

-

Setup: Charge a flame-dried round-bottom flask with Dipicolinic Acid (1.67 g, 10.0 mmol) .

-

Activation: Add Acetic Anhydride (10 mL) .

-

Reflux: Attach a reflux condenser and heat the mixture to 120°C for 2–3 hours. The suspension should become a clear solution.

-

Isolation:

-

Cool the mixture to Room Temperature (RT).

-

Remove excess acetic anhydride under reduced pressure (rotary evaporator).

-

Crucial Step: Add dry toluene (10 mL) and evaporate again to azeotrope off trace acetic acid. Repeat twice.

-

The resulting solid is Dipicolinic Anhydride (typically off-white/beige solid). Use immediately for Phase 2.

-

Phase 2: Coupling with Azetidine

-

Solvation: Dissolve the freshly prepared anhydride (approx. 10 mmol) in Anhydrous DCM (30 mL) under Nitrogen.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) .

-

Nucleophile Addition: Add Azetidine (0.75 mL, 11.0 mmol) dropwise over 5 minutes.

-

Caution: Azetidine is volatile and toxic. Handle in a fume hood.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT and stir for 4 hours.

-

Monitoring: TLC (MeOH/DCM 1:9) should show consumption of the anhydride.

-

Phase 3: Workup & Purification

The product contains a free carboxylic acid and a tertiary amide.

Figure 2: Acid-Base extraction workflow for isolating the mono-acid product.

Detailed Steps:

-

Evaporation: Remove DCM to yield an oily residue.

-

Basic Extraction: Dissolve residue in saturated NaHCO₃ (50 mL) .

-

Wash: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove unreacted azetidine and non-polar byproducts. Discard organics.

-

-

Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl.

-

Observation: The product may precipitate as a white solid.[7]

-

-

Final Extraction: Extract the acidic aqueous layer with DCM (3 x 40 mL).

-

Note: If the product is highly water-soluble (common for small zwitterions), use n-Butanol or saturate the water with NaCl before extracting.

-

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Characterization & Expected Data

| Technique | Expected Signal | Interpretation |

| ¹H NMR | Azetidine ring | |

| ¹H NMR | Azetidine ring | |

| ¹H NMR | Pyridine aromatic protons | |

| ¹H NMR | Carboxylic acid -OH (broad, may not be visible) | |

| MS (ESI) | Calculated for |

Safety & Troubleshooting

Safety Hazards

-

Azetidine: Highly flammable (Flash point < 0°C) and toxic by inhalation. It can cause severe skin burns. Use only in a well-ventilated fume hood.

-

Dipicolinic Anhydride: Potent respiratory sensitizer. Avoid dust inhalation.

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Hydrolysis of the anhydride before reaction.

-

Fix: Ensure the anhydride synthesis (Phase 1) includes the azeotropic removal of acetic acid and that DCM used in Phase 2 is strictly anhydrous.

-

-

Issue: Product stuck in water.

-

Cause: The zwitterionic nature of the amino-acid-like product makes it water-soluble.

-

Fix: Instead of liquid-liquid extraction, evaporate the acidified aqueous layer to dryness and triturate the solid with hot Ethanol or MeOH/DCM (1:9) to dissolve the product, leaving NaCl salts behind.

-

References

-

Synthesis of Dipicolinic Anhydride

-

General Anhydride Ring Opening

-

Azetidine Reactivity & Handling

-

Dipicolinic Acid Desymmetrization

- National Institutes of Health (NIH). "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid."

-

[Link]

Sources

- 1. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 2. reactionweb.io [reactionweb.io]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Anhydride synthesis [organic-chemistry.org]

- 6. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Metal Complexation Strategies for Dipicolinic Acid (DPA) Monoamides

[1]

Abstract & Technical Scope

Dipicolinic acid (DPA) monoamides (6-carbamoylpicolinic acids) represent a unique class of asymmetric tridentate ligands. Unlike their parent dicarboxylic acid (DPA) or the symmetric diamides, monoamides possess a "hybrid" electronic character: one hard, ionizable carboxylate donor and one neutral, softer amide donor, flanking the central pyridine nitrogen.

This asymmetry grants them distinct advantages in drug development and radiochemistry:

-

Charge Neutralization: Three monoanionic ligands can fully neutralize a trivalent lanthanide (

) ion, forming neutral -

Tunable Solubility: The amide substituent allows for precise lipophilicity tuning, facilitating membrane permeability for bio-imaging probes.

-

Supramolecular Potential: The remaining proton donor/acceptor sites enable hydrogen-bonding networks often exploited in crystal engineering.

This guide details the protocols for complexing DPA monoamides with Lanthanides (for luminescence), Actinides (for partitioning studies), and Transition Metals (for structural bio-mimicry).

Ligand Prerequisites & Design Logic

Before complexation, the purity of the monoamide is critical. The synthesis typically involves the ring-opening of dipicolinic anhydride or the controlled partial hydrolysis of DPA diamides.

Critical Design Parameter:

-

The Donor Set: The ligand binds via the Pyridine Nitrogen (

), Carboxylate Oxygen ( -

The pKa Factor: The carboxylic acid typically has a pKa

3–4. Complexation requires deprotonation of this group, but not the amide nitrogen (which requires extremely high pH and leads to decomposition).

Protocol A: Lanthanide (Eu/Tb) Luminescent Probes

Application: Bio-imaging, Time-Resolved Fluorescence Assays (TR-FRET).

Rationale

Lanthanides require protection from O-H oscillators (water) to prevent luminescence quenching. The DPA monoamide acts as a "sensitizing antenna," absorbing UV light and transferring energy to the Ln(III) center. The goal is to form the neutral, coordinatively saturated species:

Reagents[1][2][3]

-

Ligand (L): DPA Monoamide derivative (3.05 equivalents).

-

Metal Salt:

or -

Base: Lithium Hydroxide (LiOH) or Triethylamine (

). -

Solvent: Methanol (MeOH) or Ethanol/Water (9:1).

Step-by-Step Methodology

-

Ligand Dissolution: Dissolve 0.3 mmol of the Ligand in 5 mL of MeOH.

-

Checkpoint: If the ligand is lipophilic (e.g., N-octyl monoamide), warm to 40°C.

-

-

Deprotonation (The "pH Gate"): Add 0.3 mmol of Base (1:1 equivalent to Ligand).

-

Observation: The solution should remain clear.

-

Technical Note: Do not exceed pH 7.5. Excess base can cause hydroxide precipitation of the lanthanide later.

-

-

Metal Addition: Dissolve 0.1 mmol of

in 1 mL of MeOH. Add this dropwise to the ligand solution under vigorous stirring.-

Stoichiometry: 3:1 (Ligand:Metal).

-

Reaction: Stir at 50°C for 4 hours.

-

-

Precipitation & Isolation:

-

Concentrate the solution to ~1 mL using a rotary evaporator.

-

Add 10 mL of cold Diethyl Ether to induce precipitation of the complex.

-

Centrifuge (4000 rpm, 10 min) and wash the pellet 2x with Ether.

-

-

Drying: Vacuum dry at 40°C overnight.

Expected Data (Validation)

| Parameter | Expected Result | Significance |

| Appearance | White/Colorless Solid | Homogeneity |

| Luminescence | Bright Red (Eu) or Green (Tb) under UV (254/365nm) | Successful Antenna Effect |

| IR Spectrum | Shift of | Coordination of Amide O |

| Solubility | Soluble in DMSO, MeOH; Low in Water (unless sulfonated) | Neutral Complex Formation |

Protocol B: Actinide Partitioning (Solvent Extraction)

Application: Nuclear Waste Remediation, f-element Separation Chemistry.

Rationale

Unlike the luminescent probe synthesis (single phase), this protocol uses a biphasic system to test the ligand's ability to pull metals from an aqueous acid phase into an organic phase. DPA monoamides are studied for their selectivity of Am(III) over Eu(III).[1]

System Setup

-

Organic Phase: 0.05 M Ligand in 1-Octanol or n-Dodecane (with 5% modifier if needed).

-

Aqueous Phase:

and -

Contact Time: 60 minutes.

Workflow

-

Pre-equilibration: Contact the organic solvent (without ligand) with the nitric acid solution to saturate the solvent with acid/water.

-

Extraction:

-

Mix 1 mL Organic Phase (with Ligand) + 1 mL Aqueous Phase (with Metal).

-

Shake mechanically at 25°C for 1 hour.

-

-

Phase Separation: Centrifuge at 3000g for 5 minutes to ensure full phase disengagement.

-

Analysis:

-

Take aliquots from both phases.

-

Measure Gamma activity (for tracers) or ICP-MS (for bulk metal).

-

Calculate Distribution Ratio (

).

-

Protocol C: Transition Metal Structural Mimicry (Cu/Zn)

Application: Insulin-mimetic research (Vanadium), Metallo-enzyme models.

Methodology[1][2][3][5][6][7][8]

-

Stoichiometry: 1:2 (Metal:Ligand) is standard for divalent metals (

) to form neutral -

Solvent: Water/Ethanol (1:1).

-

Procedure:

-

Mix

(aq) with Ligand (ethanol). -

No base is strictly necessary if the nitrate salt is used, but buffering to pH 5 promotes the formation of the bis-ligand complex.

-

Crystallization: Slow evaporation at room temperature yields X-ray quality crystals.

-

Geometry: Expect distorted octahedral geometry (Jahn-Teller distortion for Cu).

-

Visualization: Complexation Logic & Workflow

The following diagram illustrates the decision tree for processing DPA monoamides based on the target metal and application.

Caption: Decision matrix for DPA monoamide complexation based on metal valency and desired application.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation of Metal Hydroxide | pH too high (>7.5) during synthesis. | Re-acidify slightly or add ligand before base. |

| Low Luminescence (Eu/Tb) | Incomplete coordination (water quenching). | Ensure strict 3:1 stoichiometry; dry solvents; check for free ligand by TLC. |

| Third Phase Formation (Extraction) | Ligand solubility limit exceeded in organic phase. | Add a phase modifier (e.g., 5% TBP or Isodecanol) or reduce metal concentration. |

| Oily Product (Synthesis) | Inclusion of solvent molecules. | Triturate with cold diethyl ether or hexane; recrystallize from acetonitrile. |

References

-

Lanthanide Sensitization Mechanisms: Bünzli, J.-C. G., & Piguet, C. (2005). Taking advantage of lanthanide luminescent ions.[2] Chemical Society Reviews.[3] [Link]

-

Actinide Extraction & DPA Derivatives: Ansari, S. A., et al. (2012). Extraction and speciation studies of new diglycolamides for selective recovery of americium. Dalton Transactions. [Link] (Note: Provides foundational logic for amide-based extraction in nitric acid media).

-

Structural Characterization of DPA Complexes: Sahoo, P. K., et al. (2022).[3][4][5] Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations.[3][4][5][6] Bulletin of the Chemical Society of Ethiopia. [Link]

-

Two-Photon Sensitization (Europium): Ping, H., et al. (2004).[7] Efficient Two-Photon-Sensitized Luminescence of a Europium(III) Complex.[7][8] Angewandte Chemie International Edition. [Link]

-

Bio-active Vanadium Complexes: Crans, D. C., et al. (2011). Insulin-mimetic properties of vanadium complexes.[9] Coordination Chemistry Reviews. [Link]

Sources

- 1. psecommunity.org [psecommunity.org]

- 2. Sensitization of Europium Oxide Nanoparticles Enhances Signal-to-Noise over Autofluorescence with Time-Gated Luminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nathan.instras.com [nathan.instras.com]

- 8. Sensitization of Eu(III) luminescence by donor-phenylethynyl-functionalized DTPA and DO3A macrocycles [comptes-rendus.academie-sciences.fr]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid

A Senior Application Scientist's Guide to Overcoming Common Purification Challenges

Welcome to the technical support guide for the purification of 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable building block from complex reaction mixtures. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively and achieve high purity.

The unique structure of this molecule, featuring both a carboxylic acid and a pyridine ring, gives it amphoteric properties that can be both a challenge and an opportunity in purification. This guide will walk you through diagnosing your crude sample, selecting the appropriate purification strategy, and troubleshooting common issues.

Module 1: Foundational Knowledge - The Analyte and Its Impurities

Before attempting any purification, a thorough understanding of the target molecule and potential byproducts is critical. The success of your purification depends on exploiting the physicochemical differences between your product and its contaminants.

FAQ 1.1: What are the key chemical properties of 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid that influence its purification?

This molecule possesses two key functional groups that dictate its behavior:

-

A Carboxylic Acid: This group is acidic, with a pKa typically in the range of 2-4. At pH values above its pKa, it will be deprotonated to form a carboxylate anion (-COO⁻).

-

A Pyridine Nitrogen: This nitrogen atom is basic, with a pKa of the conjugate acid typically around 5-6.[1] At pH values below this pKa, it will be protonated to form a pyridinium cation.

This dual nature means the molecule can exist as a cation, a neutral zwitterion, or an anion depending on the pH of the solution. This is the most powerful handle we have for selective separation via extraction or precipitation. The isoelectric point (pI), where the molecule has a net-zero charge, is the point of its lowest aqueous solubility, a property we can exploit for crystallization.

FAQ 1.2: My synthesis started from pyridine-2,6-dicarboxylic acid and azetidine. What are the most probable byproducts?

A standard amide coupling reaction is the most common route to this compound. Given this, you should anticipate the following impurities:

-

Pyridine-2,6-dicarboxylic acid (Starting Material): Incomplete reaction will leave this highly polar, di-acidic starting material in your crude product.[2]

-

6,6'-(Azetidine-1,1'-dicarbonyl)bis(pyridine-2-carboxylic acid) (Bis-acylated byproduct): This is the product of the second carboxylic acid reacting with another equivalent of azetidine. Its polarity will be significantly different from your mono-substituted product.

-

Residual Coupling Reagents and their Byproducts: If you used reagents like HATU, HOBt, or EDC, their urea or other byproducts will be present.

-

Chlorinated Pyridines: If the synthesis involved converting the dicarboxylic acid to an acid chloride using thionyl chloride (SOCl₂), there is a known risk of forming 4-chloro-substituted pyridine byproducts, which can be difficult to separate.[3][4]

Module 2: Purity Assessment - Your Diagnostic Toolkit

Accurate assessment of your crude mixture is the first step in creating a purification plan.

Troubleshooting Guide 2.1: My reverse-phase HPLC shows significant peak tailing for my main compound. Why is this happening and how do I fix it?

The Cause: Peak tailing for pyridine-containing compounds is a classic problem in chromatography.[1] It is primarily caused by the interaction of the basic pyridine nitrogen with acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (like C18).[1] This secondary interaction mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.

The Solution: You need to suppress the silanol interaction. Here is a systematic protocol to improve peak shape.

Experimental Protocol: Method for Reducing HPLC Peak Tailing

-

Mobile Phase pH Adjustment: Lower the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing their ability to interact with your basic analyte.[1]

-

Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 5-10 mM).[1][5] The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them.

-

Increase Buffer Strength: If using a buffered mobile phase (e.g., phosphate), increasing the concentration (from 10 mM to 25 mM) can sometimes improve peak shape. Be cautious of buffer precipitation at high organic solvent concentrations.[1]

-

Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different stationary phase. Phenyl or polar-embedded phases can offer different selectivity.[1] Modern, highly end-capped columns are also designed to minimize residual silanol interactions.

| Parameter | Standard Condition (Tailing) | Optimized Condition (Sharp Peak) | Rationale |

| Mobile Phase A | Water | Water + 0.1% TFA | Protonates silanols to reduce secondary interactions.[1] |

| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% TFA | Consistent modifier across the gradient. |

| Column Type | Standard C18 | High-purity, end-capped C18 | Fewer accessible silanol groups on the stationary phase. |

Module 3: Purification Protocols & Troubleshooting

Based on your initial analysis, you can now choose a purification strategy.

Strategy 1: pH-Mediated Purification (Extraction & Crystallization)

Expert Insight: This is the most elegant and scalable method for this specific molecule, especially if your primary impurity is the unreacted pyridine-2,6-dicarboxylic acid. The strategy relies on carefully adjusting the pH to exploit the differences in the isoelectric points (pI) between your product and the di-acid byproduct. Your mono-acid product will be least soluble at its pI (estimated around pH 3-4), while the di-acid will remain more soluble as the highly polar dianion until a much lower pH.

Experimental Protocol: Purification by Isoelectric Point Precipitation

-

Dissolution: Dissolve the crude material in a minimum amount of aqueous base (e.g., 1 M NaOH or K₂CO₃ solution). The goal is to reach a pH > 8 to ensure both the product and the di-acid impurity are fully deprotonated and dissolved as their respective anions.

-

Filtration: Filter the basic solution to remove any insoluble organic impurities (like coupling agent byproducts).

-

Acidification & Precipitation: While vigorously stirring, slowly add an acid (e.g., 1 M HCl) dropwise. Monitor the pH closely with a calibrated pH meter. As the pH approaches ~3.5, you will see your target compound, 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid, begin to precipitate as a zwitterion at its point of minimum solubility.[6]

-

Selective Isolation: Stop adding acid once a significant amount of precipitate has formed but before the pH drops too low (e.g., stop around pH 3.0). The more polar pyridine-2,6-dicarboxylic acid will require a lower pH to begin precipitating.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (to remove salts) and then with a cold organic solvent like diethyl ether or ethyl acetate to remove non-polar impurities.[7]

-

Drying: Dry the purified solid under high vacuum.

Troubleshooting pH-Mediated Purification

| Problem | Likely Cause | Solution |

| Oily precipitate forms instead of a solid. | The compound may have a lower melting point or is precipitating with trapped impurities. | Try adding the acid at a lower temperature (ice bath). Alternatively, extract the acidified solution with a suitable organic solvent (e.g., ethyl acetate), then crystallize from the organic phase. |

| Low recovery. | The pI was not accurately targeted, or the product has some water solubility even at its pI. | Re-adjust the pH of the filtrate to ensure all product has precipitated. To recover dissolved product, perform a solvent extraction of the aqueous filtrate with a polar organic solvent like chloroform or ethyl acetate.[7] |

| Product is still impure. | The pI of the impurity is too close to the product's pI. | This method is less effective for byproducts with similar acidity, like the bis-amide. In this case, chromatography is the better choice. |

Strategy 2: Chromatographic Separation

Expert Insight: When pH-based methods fail to separate structurally similar byproducts (like the bis-acylated compound), column chromatography is the preferred method. Due to the polar and basic nature of the analyte, special considerations are required for good separation.

// Node styles start [label="Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; decision1 [label="Are peaks overlapping?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; decision2 [label="Is there peak tailing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action1 [label="Decrease mobile phase polarity\n(e.g., less MeOH in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2 [label="Change stationary phase\n(e.g., C18 to Phenyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action3 [label="Add competing base\n(e.g., 0.5% TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; action4 [label="Use buffered mobile phase\n(e.g., adjust pH to 2.5-3.0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved Separation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> decision1; decision1 -> action1 [label=" Yes "]; decision1 -> decision2 [label=" No "]; action1 -> action2 [label=" Still overlapping "]; action2 -> end_node; decision2 -> action3 [label=" Yes "]; action3 -> action4 [label=" Still tailing "]; action4 -> end_node; decision2 -> end_node [label=" No "]; } caption: Troubleshooting workflow for chromatographic resolution.

Experimental Protocol: Optimized Flash Chromatography

-

Stationary Phase Selection: Use silica gel as the default. However, if on-plate degradation is suspected (streaking on TLC), consider using deactivated silica (e.g., treated with TEA) or alumina.

-

Mobile Phase Selection:

-

Primary Solvent System: Dichloromethane (DCM) and Methanol (MeOH) is a good starting point.

-

Additive for Tailing: Add 0.5-1% triethylamine (TEA) to the mobile phase to mask active silanol sites on the silica and prevent peak tailing.[1]

-

Additive for Acidity: Add 0.5-1% acetic or formic acid to the mobile phase. This can help keep the carboxylic acid group protonated and may improve separation from less acidic impurities. Note: Do not use an acid and a base additive simultaneously. Choose one based on the nature of the key impurity you need to separate from.

-

-

Slurry Loading: For polar compounds, dry loading is often superior to wet loading. Pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent completely until a free-flowing powder is obtained.

-

Column Packing and Elution:

-

Pack the column with your chosen stationary phase using the mobile phase (without the most polar component, e.g., pack in DCM + TEA).

-

Carefully add the dry-loaded sample to the top of the column.

-

Run the column using a gradient elution, starting with a low concentration of the polar solvent (e.g., 1% MeOH in DCM) and gradually increasing it to elute your compound.

-

-

Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

Module 4: Integrated Purification Strategy Decision Tree

Choosing the right first step can save significant time and resources. Use this decision tree to guide your approach.

// Node styles start [label="Crude Product Analysis\n(TLC/HPLC/NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; decision1 [label="Main impurity is\nPyridine-2,6-dicarboxylic acid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; decision2 [label="Main impurity is\nneutral/less polar\n(e.g., bis-amide, coupling reagent)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; decision3 [label="Complex mixture or\nunknown impurities?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Action nodes action1 [label="Strategy 1:\nIsoelectric Point Precipitation", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; action2 [label="Strategy 2:\nFlash Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; action3 [label="Consider a hybrid approach:\n1. Acid-base extraction to remove major acidic/basic impurities.\n2. Chromatography on the enriched material.", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3.5];

// Connections start -> decision1; decision1 -> action1 [label=" Yes "]; decision1 -> decision2 [label=" No "]; decision2 -> action2 [label=" Yes "]; decision2 -> decision3 [label=" No "]; decision3 -> action3 [label=" Yes "]; } caption: Decision tree for selecting the optimal purification strategy.

References

- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

-

Yan, D., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Retrieved February 14, 2026, from [Link]

-

Lee, Y. C., & Lee, C. K. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved February 14, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved February 14, 2026, from [Link]

- Patent 0259687. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.

-

Rutledge, P. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved February 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Solubility Enhancement of Pyridine-2-Carboxylic Acid Amides

Status: Operational Subject: Picolinamide Scaffold Solubility Optimization Audience: Formulation Scientists, Medicinal Chemists, Process Engineers

Executive Summary: The "Brick Dust" Challenge

Pyridine-2-carboxylic acid amides (picolinamides) present a unique solubility challenge in drug development. Unlike general lipophilic compounds, their poor solubility is often driven by high crystal lattice energy rather than simple lipophilicity (LogP).[1]

The Root Cause:

The pyridine nitrogen and the amide hydrogen often form a robust intramolecular hydrogen bond (forming a pseudo-5-membered ring, or S(5) motif). This locks the molecule into a planar conformation, facilitating tight

This guide provides troubleshooting workflows for the three primary enhancement strategies: Salt Formation , Co-crystallization , and Amorphous Solid Dispersions (ASDs) .

Strategic Decision Matrix

Before selecting a protocol, use this logic flow to determine the most viable enhancement strategy for your specific picolinamide derivative.

Figure 1: Decision tree for selecting solubility enhancement strategies based on physicochemical properties (pKa and Melting Point).

Module 1: Crystal Engineering (Salts & Co-crystals)

The Technical Hurdle: The Trap

A common error with picolinamides is attempting salt formation with weak acids.

-

Fact: The electron-withdrawing amide group at the 2-position significantly lowers the basicity of the pyridine nitrogen. While unsubstituted pyridine has a

, picolinamide often displays a -

Rule of Thumb: Stable salt formation generally requires

. -

Implication: You rarely form stable salts with carboxylic acids (citric, tartaric).[1] You must use strong sulfonic acids (methanesulfonic, benzenesulfonic) or mineral acids.[1] If you use a carboxylic acid, you are likely forming a co-crystal , not a salt.

Protocol: Co-crystal Screening (Liquid Assisted Grinding)

If strong acid salts are hygroscopic or unstable, co-crystals are the preferred alternative.

-

Selection of Co-formers: Choose dicarboxylic acids (Glutaric acid, Adipic acid, Succinic acid) or hydroxy-acids (Mandelic acid). These form the robust

supramolecular heterosynthon with the amide group [2].[2] -

Weighing: Weigh equimolar amounts (1:1) of the picolinamide and the co-former into a stainless steel milling jar.

-

Solvent Addition: Add a catalytic amount of solvent (methanol or ethanol) (

of solid).[1] -

Grinding: Grind at 25-30 Hz for 20-30 minutes using a ball mill.

-